molecular formula C11H12N2O2 B3352874 [4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid CAS No. 51322-35-1

[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid

Cat. No. B3352874
Key on ui cas rn: 51322-35-1
M. Wt: 204.22 g/mol
InChI Key: FMCLZRREMGCZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06908921B2

Procedure details

To a solution of (4-cyanophenyl)acetic acid (131 mg, 0.816 mmol) in EtOH (0.5 mL) at 0° C. was bubbled HCl(g) until saturation. Reaction mixture was allowed to warm to room temperature slowly. After overnight stirring, the crude reaction mixture was concentrated in vacuo. This residue was taken up in EtOH (4 mL) and ethylene diamine (0.1 mL, 1.49 mmol) was added. After stirring at room temperature for two hours, the crude reaction mixture was concentrated under reduced pressure and then re-dissolved in DMF (2 mL). To this solution was added 1M NaOH (2 mL, 2 mmol) and the reaction stirred at room temperature for three hours. Crude reaction mixture was neutralized with 1M HCl to a pH 6 and extracted with CHCl3 (4×15 mL). Product was found in the water layer, so combined all layers and concentrated in vacuo, re-dissolved in CHCl3/MeOH, and filtered to remove precipitate. Concentration of the filtrate gives [4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid, which was used without further purification. LCMS (ES) 205.1 m/z (M+H)+
Quantity
131 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1)#[N:2].Cl.[CH2:14](N)[CH2:15][NH2:16].[OH-].[Na+]>CCO>[NH:2]1[CH2:14][CH2:15][N:16]=[C:1]1[C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
131 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(CN)N
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After overnight stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
STIRRING
Type
STIRRING
Details
After stirring at room temperature for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in DMF (2 mL)
STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (4×15 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in CHCl3/MeOH
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove precipitate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C(=NCC1)C1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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